4'-Methyl-3-(4-methylphenyl)propiophenone
Overview
Description
4’-Methyl-3-(4-methylphenyl)propiophenone is an organic aromatic ketone characterized by a propiophenone structure with a methyl substituent at the para position. This compound is a fundamental precursor in organic synthesis due to its reactive ketone group, making it valuable for the synthesis of complex molecules .
Mechanism of Action
Target of Action
It has been reported to be used in the synthesis of pharmaceutical compounds such as tolperisone and other muscle relaxants . It’s also a starting material in the synthesis of 4-methylmethcathinone (mephedrone) .
Mode of Action
It is known to be used in electrocarboxylation reactions . Electrocarboxylation is a type of organic reaction where a carboxyl group is introduced into a substrate molecule by an electrochemical process.
Biochemical Pathways
It is used as a building block to synthesize various compounds, which may affect different biochemical pathways .
Pharmacokinetics
It is soluble in both non-polar and polar solvents , which could potentially influence its absorption and distribution in the body.
Result of Action
It is used as an intermediate in the synthesis of pharmaceutical compounds, suggesting that it may have indirect effects on cellular function .
Action Environment
The action of 4’-Methyl-3-(4-methylphenyl)propiophenone can be influenced by environmental factors. For instance, its solubility in different solvents suggests that it may behave differently in various biological environments . Furthermore, its storage temperature is recommended to be at room temperature in an inert atmosphere , indicating that it may be sensitive to changes in temperature and atmospheric conditions.
Biochemical Analysis
Biochemical Properties
4’-Methyl-3-(4-methylphenyl)propiophenone plays a significant role in biochemical reactions due to its reactive ketone group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to synthesize N-(4-chlorophenyl)-N’-(1-(4-methylphenyl)propyl)urea, which is a potential inhibitor of calcium release-activated calcium channels . The nature of these interactions often involves the formation of covalent bonds with the reactive sites of enzymes, leading to inhibition or activation of enzymatic activity.
Cellular Effects
4’-Methyl-3-(4-methylphenyl)propiophenone influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with calcium release-activated calcium channels can alter calcium signaling pathways, which are crucial for various cellular functions such as muscle contraction, neurotransmitter release, and gene expression .
Molecular Mechanism
The molecular mechanism of 4’-Methyl-3-(4-methylphenyl)propiophenone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can form covalent bonds with the active sites of enzymes, leading to inhibition or activation of their activity. Additionally, it can interact with transcription factors, influencing gene expression and altering cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Methyl-3-(4-methylphenyl)propiophenone can change over time. The compound’s stability and degradation are important factors to consider. It is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential changes in cellular metabolism and gene expression over time .
Dosage Effects in Animal Models
The effects of 4’-Methyl-3-(4-methylphenyl)propiophenone vary with different dosages in animal models. At low doses, it may have minimal effects on cellular functions, while at higher doses, it can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including potential damage to cellular structures and disruption of metabolic processes .
Metabolic Pathways
4’-Methyl-3-(4-methylphenyl)propiophenone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can be metabolized into various intermediates, affecting metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 4’-Methyl-3-(4-methylphenyl)propiophenone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and its effects on cellular functions .
Subcellular Localization
The subcellular localization of 4’-Methyl-3-(4-methylphenyl)propiophenone is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect the compound’s interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Methyl-3-(4-methylphenyl)propiophenone can be synthesized through various methods. One common approach involves the oxidation of 1-(4-methylphenyl)-1-propanol using oxidants such as potassium permanganate or chromium trioxide . Another method utilizes Friedel-Crafts acylation, where propiophenone is acylated with methyl chloride or methyl bromide using a Lewis acid catalyst .
Industrial Production Methods
Industrial production often employs similar synthetic routes but on a larger scale, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
4’-Methyl-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: Converts alcohols to ketones using oxidizing agents like potassium permanganate.
Reduction: Reduces ketones to alcohols using reducing agents such as sodium borohydride.
Substitution: Involves halogenation reactions where the compound reacts with halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride.
Catalysts: Lewis acids for Friedel-Crafts acylation.
Major Products Formed
Oxidation: 4’-Methyl-3-(4-methylphenyl)propiophenone from 1-(4-methylphenyl)-1-propanol.
Reduction: Corresponding alcohols from the ketone.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
4’-Methyl-3-(4-methylphenyl)propiophenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a reagent in biochemical assays and studies.
Medicine: Involved in the synthesis of pharmaceutical compounds such as tolperisone and other muscle relaxants.
Industry: Utilized in the production of specialty chemicals and as a photo radical polymerization initiator.
Comparison with Similar Compounds
4’-Methyl-3-(4-methylphenyl)propiophenone is similar to other aromatic ketones such as acetophenone and propiophenone. its unique methyl substituent at the para position enhances its reactivity and specificity in chemical reactions . Similar compounds include:
Properties
IUPAC Name |
1,3-bis(4-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-3-7-15(8-4-13)9-12-17(18)16-10-5-14(2)6-11-16/h3-8,10-11H,9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYISYRTPBXJFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644109 | |
Record name | 1,3-Bis(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20615-46-7 | |
Record name | 1,3-Bis(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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